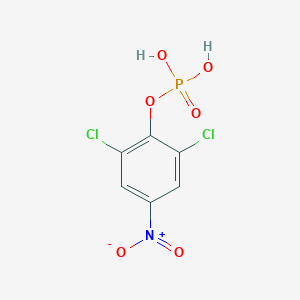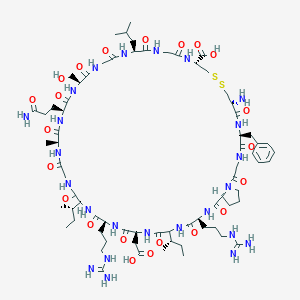
Atrial natriuretic factor (7-23), proline(10)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Pro-atrial natriuretic factor (7-23) is a peptide fragment derived from the larger atrial natriuretic peptide. Atrial natriuretic peptide is a cardiac hormone involved in the regulation of blood pressure, blood volume, and sodium balance. This peptide fragment, specifically, has been studied for its potential physiological and pharmacological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Pro-atrial natriuretic factor (7-23) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
While specific industrial production methods for 10-Pro-atrial natriuretic factor (7-23) are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for purification.
Analyse Chemischer Reaktionen
Types of Reactions
10-Pro-atrial natriuretic factor (7-23) can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residues within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions include oxidized, reduced, or substituted peptide analogs, each with potentially different biological activities.
Wissenschaftliche Forschungsanwendungen
10-Pro-atrial natriuretic factor (7-23) has been studied extensively in various fields:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and physiological regulation.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, such as hypertension and heart failure.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Wirkmechanismus
The mechanism of action of 10-Pro-atrial natriuretic factor (7-23) involves binding to specific receptors, such as the guanylyl cyclase receptor. This binding activates the production of cyclic guanosine monophosphate (cGMP), a second messenger that mediates various physiological effects, including vasodilation, natriuresis, and inhibition of the renin-angiotensin-aldosterone system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atrial natriuretic peptide (ANP): The parent molecule from which 10-Pro-atrial natriuretic factor (7-23) is derived.
Brain natriuretic peptide (BNP): Another member of the natriuretic peptide family with similar physiological effects.
C-type natriuretic peptide (CNP): A related peptide with distinct but overlapping functions.
Uniqueness
10-Pro-atrial natriuretic factor (7-23) is unique in its specific amino acid sequence and the resulting biological activity. Its shorter length compared to the full-length atrial natriuretic peptide allows for more targeted studies and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
114284-25-2 |
|---|---|
Molekularformel |
C73H118N24O22S2 |
Molekulargewicht |
1748 g/mol |
IUPAC-Name |
(6S,9R,14R,20S,26S,29S,32S,38S,41S,44S,50S,53S)-9-amino-29-(3-amino-3-oxopropyl)-6-benzyl-38,47-bis[(2S)-butan-2-yl]-41,50-bis(3-carbamimidamidopropyl)-44-(carboxymethyl)-26-(hydroxymethyl)-32-methyl-20-(2-methylpropyl)-2,5,8,16,19,22,25,28,31,34,37,40,43,46,49,52-hexadecaoxo-11,12-dithia-1,4,7,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecazabicyclo[51.3.0]hexapentacontane-14-carboxylic acid |
InChI |
InChI=1S/C73H118N24O22S2/c1-8-37(5)57-69(116)84-29-52(100)86-39(7)59(106)89-44(21-22-51(75)99)64(111)94-48(33-98)63(110)83-30-53(101)87-45(26-36(3)4)61(108)82-31-54(102)88-49(71(118)119)35-121-120-34-41(74)60(107)92-46(27-40-16-11-10-12-17-40)62(109)85-32-55(103)97-25-15-20-50(97)68(115)91-43(19-14-24-81-73(78)79)66(113)96-58(38(6)9-2)70(117)93-47(28-56(104)105)67(114)90-42(65(112)95-57)18-13-23-80-72(76)77/h10-12,16-17,36-39,41-50,57-58,98H,8-9,13-15,18-35,74H2,1-7H3,(H2,75,99)(H,82,108)(H,83,110)(H,84,116)(H,85,109)(H,86,100)(H,87,101)(H,88,102)(H,89,106)(H,90,114)(H,91,115)(H,92,107)(H,93,117)(H,94,111)(H,95,112)(H,96,113)(H,104,105)(H,118,119)(H4,76,77,80)(H4,78,79,81)/t37-,38-,39-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,57-,58?/m0/s1 |
InChI-Schlüssel |
YAHXKFVQBCWUAN-SPMZDROESA-N |
SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC3=CC=CC=C3)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Isomerische SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC3=CC=CC=C3)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Kanonische SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC3=CC=CC=C3)N)C(=O)O)CC(C)C)CO)CCC(=O)N)C |
Sequenz |
CFGPRIDRIGAQSGLGC |
Synonyme |
10-Pro-atrial natriuretic factor (7-23) ANF (7-23), Pro(10)- atrial natriuretic factor (7-23), Pro(10)- atrial natriuretic factor (7-23), proline(10)- atriopeptin (7-23), Pro(10)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


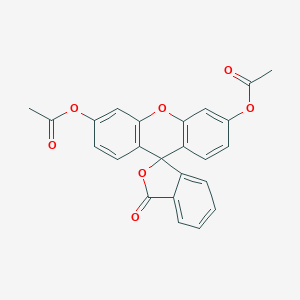
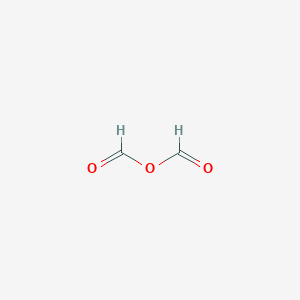
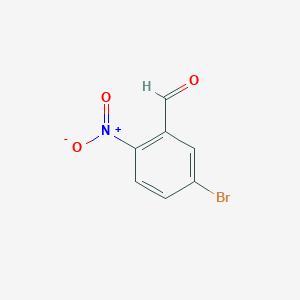
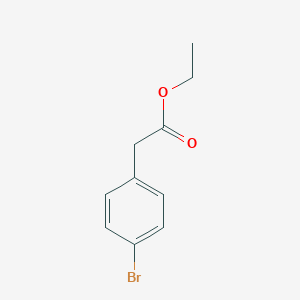
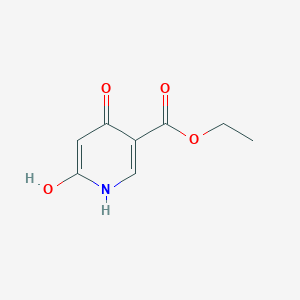
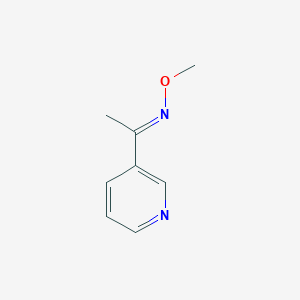
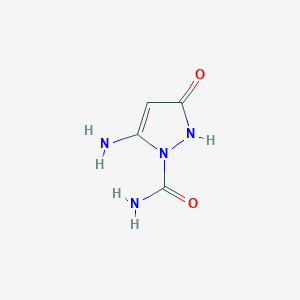
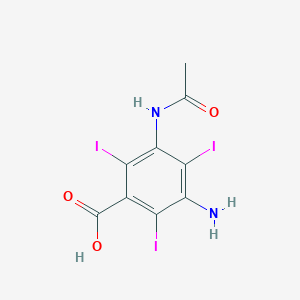
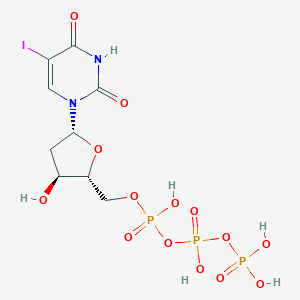
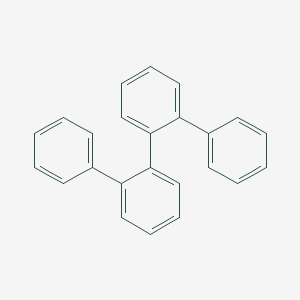
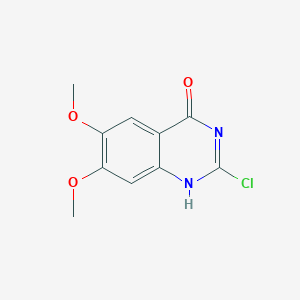
![[Hydroxy(oxido)phosphoryl] hydrogen phosphate;tributylazanium](/img/structure/B48507.png)
